molecular formula C18H17F2NO4 B11031501 1-(3,4-Difluorophenyl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)pyrrolidine-2,5-dione

1-(3,4-Difluorophenyl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)pyrrolidine-2,5-dione

Cat. No.: B11031501
M. Wt: 349.3 g/mol
InChI Key: XEYATQLRVGDXES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Difluorophenyl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)pyrrolidine-2,5-dione is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group, a hydroxy-dimethyl-cyclohexenone moiety, and a pyrrolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluorophenyl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the reaction of maleic anhydride with an appropriate amine under controlled conditions.

    Introduction of the Difluorophenyl Group: This step often involves a Friedel-Crafts acylation reaction using 3,4-difluorobenzoyl chloride and a suitable catalyst such as aluminum chloride.

    Cyclohexenone Derivative Formation: The hydroxy-dimethyl-cyclohexenone moiety can be synthesized via aldol condensation followed by selective reduction and oxidation steps.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This often involves:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are adjusted to maximize efficiency.

    Use of Catalysts: Catalysts are employed to accelerate reactions and improve selectivity.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorophenyl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminum hydride).

    Substitution: Conditions involving Lewis acids like AlCl₃ (Aluminum chloride) or FeCl₃ (Ferric chloride).

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of diols or alcohols.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

1-(3,4-Difluorophenyl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)pyrrolidine-2,5-dione has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound in drug discovery for its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which 1-(3,4-Difluorophenyl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)pyrrolidine-2,5-dione exerts its effects depends on its application:

    Biological Systems: It may interact with specific enzymes or receptors, modulating their activity.

    Chemical Reactions: Acts as a reactant or catalyst, facilitating specific transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The combination of a difluorophenyl group with a hydroxy-dimethyl-cyclohexenone moiety is unique.

    Reactivity: Its specific reactivity patterns distinguish it from other similar compounds.

Conclusion

This compound is a compound of significant interest due to its unique structure and potential applications across various scientific fields. Its synthesis, reactivity, and applications make it a valuable subject of study in both academic and industrial research.

Properties

Molecular Formula

C18H17F2NO4

Molecular Weight

349.3 g/mol

IUPAC Name

1-(3,4-difluorophenyl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C18H17F2NO4/c1-18(2)7-13(22)16(14(23)8-18)10-6-15(24)21(17(10)25)9-3-4-11(19)12(20)5-9/h3-5,10,22H,6-8H2,1-2H3

InChI Key

XEYATQLRVGDXES-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)F)F)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.